REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[CH3:11][O:12][CH2:13][CH:14]([OH:16])[CH3:15].[Br:17][C:18]1[CH:19]=[C:20]([CH:23]=[C:24](F)[CH:25]=1)[C:21]#[N:22].O>CN(C=O)C>[Br:17][C:18]1[CH:19]=[C:20]([CH:23]=[C:24]([O:16][CH:14]([CH3:15])[CH2:13][O:12][CH3:11])[CH:25]=1)[C:21]#[N:22] |f:0.1|
|
Name
|
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
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Name
|
|
Quantity
|
14.3 mL
|
Type
|
reactant
|
Smiles
|
COCC(C)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C#N)C=C(C1)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stopper, nitrogen inlet, magnetically stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
oven dried
|
Type
|
CUSTOM
|
Details
|
nitrogen purged),
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
to 23° C.
|
Type
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TEMPERATURE
|
Details
|
The mixture warmed to 27° C. during addition
|
Type
|
WASH
|
Details
|
A line wash of DMF (10 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at ambient temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quenched by addition of HCl solution (2M, aqueous, 200 ml)
|
Type
|
ADDITION
|
Details
|
The mixture was poured into water (400 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×400 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (3×400 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C#N)C=C(C1)OC(COC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.38 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |